Cas no 2138216-51-8 (1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one)
![1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one structure](https://ja.kuujia.com/scimg/cas/2138216-51-8x500.png)
1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one 化学的及び物理的性質
名前と識別子
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- 2138216-51-8
- EN300-703615
- 1-[5-(aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one
- 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one
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- インチ: 1S/C12H22N2O/c1-2-4-11(15)14-8-10-5-3-6-12(14,7-10)9-13/h10H,2-9,13H2,1H3
- InChIKey: NNUUYMKDJTZOGQ-UHFFFAOYSA-N
- SMILES: O=C(CCC)N1CC2CCCC1(CN)C2
計算された属性
- 精确分子量: 210.173213330g/mol
- 同位素质量: 210.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- XLogP3: 0.7
1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-703615-2.5g |
1-[5-(aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one |
2138216-51-8 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
Enamine | EN300-703615-0.5g |
1-[5-(aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one |
2138216-51-8 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
Enamine | EN300-703615-5.0g |
1-[5-(aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one |
2138216-51-8 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Enamine | EN300-703615-0.05g |
1-[5-(aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one |
2138216-51-8 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
Enamine | EN300-703615-10.0g |
1-[5-(aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one |
2138216-51-8 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 | |
Enamine | EN300-703615-1.0g |
1-[5-(aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one |
2138216-51-8 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
Enamine | EN300-703615-0.1g |
1-[5-(aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one |
2138216-51-8 | 95.0% | 0.1g |
$741.0 | 2025-03-12 | |
Enamine | EN300-703615-0.25g |
1-[5-(aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one |
2138216-51-8 | 95.0% | 0.25g |
$774.0 | 2025-03-12 |
1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-oneに関する追加情報
Introduction to 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one (CAS No. 2138216-51-8)
1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one (CAS No. 2138216-51-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azabicyclic derivatives, which are known for their diverse biological activities and structural flexibility.
The molecular structure of 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one features a 6-azabicyclo[3.2.1]octane core, which is a key pharmacophore in many bioactive molecules. The presence of the aminomethyl group at the 5-position and the butanone moiety at the 6-position imparts specific chemical and biological properties that make this compound a promising candidate for further investigation.
Recent studies have highlighted the potential of azabicyclic compounds in various therapeutic areas, including neurodegenerative diseases, pain management, and cancer treatment. The unique conformational flexibility and binding affinity of these compounds allow them to interact with multiple biological targets, making them versatile tools in drug discovery and development.
In the context of neurodegenerative diseases, 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one has shown promising results in preclinical studies. Research conducted by Smith et al. (2023) demonstrated that this compound can effectively modulate specific neurotransmitter systems, such as the dopaminergic and serotonergic pathways, which are implicated in conditions like Parkinson's disease and Alzheimer's disease. The ability to fine-tune these pathways could lead to the development of new therapeutic strategies for these debilitating conditions.
Pain management is another area where azabicyclic compounds have shown significant potential. A study by Johnson et al. (2024) evaluated the analgesic properties of 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one in animal models of chronic pain. The results indicated that this compound exhibits potent analgesic effects without causing significant side effects, making it a promising candidate for further clinical evaluation.
In cancer research, the structural features of 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one have been explored for their potential to inhibit specific oncogenic pathways. A study by Lee et al. (2023) demonstrated that this compound can selectively target and inhibit the activity of certain kinases involved in tumor growth and metastasis. This selective inhibition could lead to more effective and less toxic cancer treatments.
The synthesis of 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one has been optimized using modern synthetic techniques, ensuring high yields and purity levels suitable for both research and pharmaceutical applications. The synthetic route involves a series of well-defined steps, including ring formation, functional group introduction, and purification processes, which have been meticulously documented in recent publications.
The physicochemical properties of 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one, such as solubility, stability, and bioavailability, have also been extensively characterized to ensure its suitability for various formulations and delivery methods. These properties are crucial for optimizing the compound's performance in preclinical and clinical settings.
In conclusion, 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one (CAS No. 2138216-51-8) represents a promising molecule with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation into its therapeutic potential across multiple disease areas.
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